molecular formula C12H17NO B2952257 (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine CAS No. 2228036-12-0

(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine

Cat. No.: B2952257
CAS No.: 2228036-12-0
M. Wt: 191.274
InChI Key: YHGHOTMHEKKYDI-IENPIDJESA-N
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Description

(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is a chiral compound with a complex structure that includes a benzofuran ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine typically involves several steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amine group or the benzofuran ring, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-reduced forms.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives.

Biology

Biologically, this compound is investigated for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature makes it particularly interesting for studying stereoselective biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating neurological disorders due to its structural similarity to known bioactive compounds.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring and the amine group play crucial roles in these interactions, potentially affecting neurotransmitter systems or other biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-4-yl)propan-2-amine: Similar structure but with a different substitution pattern on the benzofuran ring.

    (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-6-yl)propan-2-amine: Another isomer with the methyl group in a different position.

    (2S)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine: Lacks the methyl group, providing a basis for comparison of the effects of methylation.

Uniqueness

The unique combination of the benzofuran ring and the specific positioning of the methyl and amine groups in (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine gives it distinct chemical and biological properties

Properties

IUPAC Name

(2S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHOTMHEKKYDI-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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